5-[(4-Methoxyphenyl)amino]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
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Overview
Description
5-[(4-Methoxyphenyl)amino]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with a methoxyphenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Methoxyphenyl)amino]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with a suitable pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents that facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-[(4-Methoxyphenyl)amino]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5-[(4-Methoxyphenyl)amino]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(4-Methoxyphenyl)amino]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in cellular pathways and biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indoles
- 5-(4-Methoxyphenyl)-1H-imidazoles
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
5-[(4-Methoxyphenyl)amino]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
CAS No. |
6964-60-9 |
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Molecular Formula |
C12H11N3O5 |
Molecular Weight |
277.23 g/mol |
IUPAC Name |
5-(4-methoxyanilino)-2,4-dioxo-1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C12H11N3O5/c1-20-7-4-2-6(3-5-7)13-8-9(11(17)18)14-12(19)15-10(8)16/h2-5,13H,1H3,(H,17,18)(H2,14,15,16,19) |
InChI Key |
HHZXENMBBIQSCX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(NC(=O)NC2=O)C(=O)O |
Origin of Product |
United States |
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